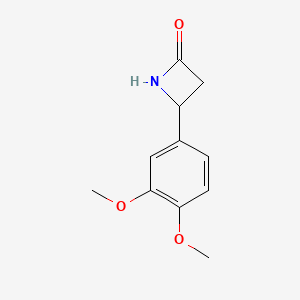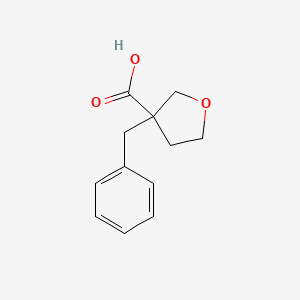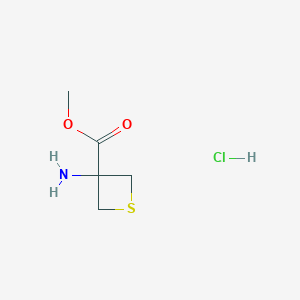
Methyl 3-aminothietane-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminothietane-3-carboxylate hydrochloride is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothietane-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-aminothietane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-aminothietane-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing sulfur.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of methyl 3-aminothietane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The thietane ring can modulate the activity of enzymes or receptors by binding to their active sites. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-aminothiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a thietane ring.
Methyl 1-hydroxyindole-3-carboxylate: Another related compound that features an indole ring.
Uniqueness
Methyl 3-aminothietane-3-carboxylate hydrochloride is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The ring strain in the four-membered thietane ring makes it more reactive compared to its five-membered thiophene counterpart. This reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that might be challenging to synthesize using other compounds.
Propiedades
Fórmula molecular |
C5H10ClNO2S |
|---|---|
Peso molecular |
183.66 g/mol |
Nombre IUPAC |
methyl 3-aminothietane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-8-4(7)5(6)2-9-3-5;/h2-3,6H2,1H3;1H |
Clave InChI |
XOIGEIXHMLJRTC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CSC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


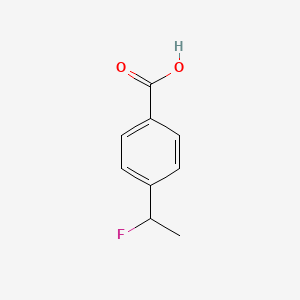
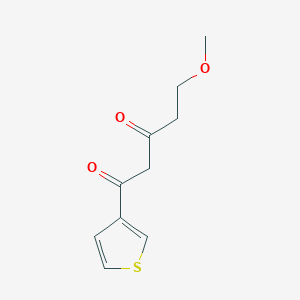
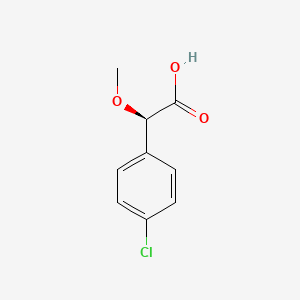
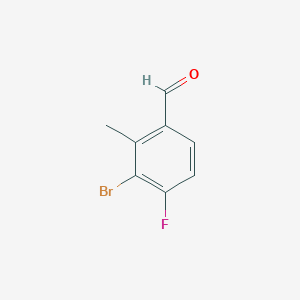
![5-[6-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-3,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B13558598.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
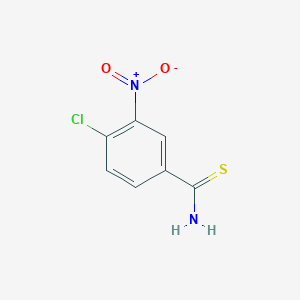
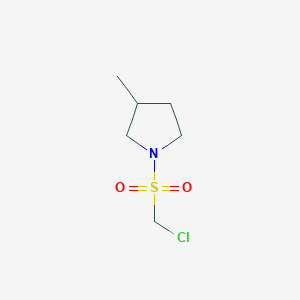
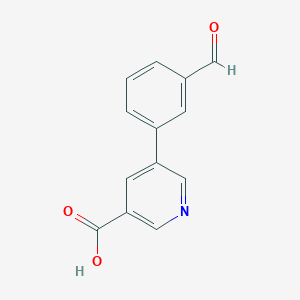
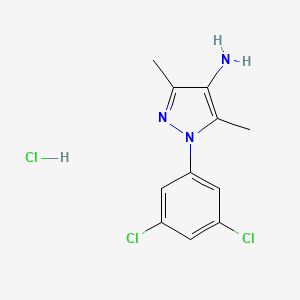
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)

